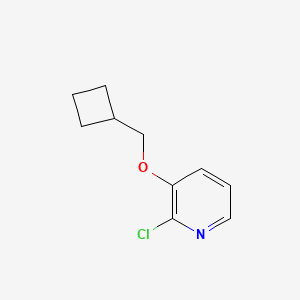

2-Chloro-3-(cyclobutylmethoxy)pyridine

CAS No.: 1483692-03-0

Cat. No.: VC3067446

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1483692-03-0 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 2-chloro-3-(cyclobutylmethoxy)pyridine |

| Standard InChI | InChI=1S/C10H12ClNO/c11-10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |

| Standard InChI Key | QXVUCNUEUYKPPP-UHFFFAOYSA-N |

| SMILES | C1CC(C1)COC2=C(N=CC=C2)Cl |

| Canonical SMILES | C1CC(C1)COC2=C(N=CC=C2)Cl |

Introduction

2-Chloro-3-(cyclobutylmethoxy)pyridine is a synthetic organic compound with the molecular formula C₁₀H₁₂ClNO. It has a molecular weight of 197.66 g/mol and is typically available with a purity of at least 95% . This compound belongs to the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis and Preparation

The synthesis of 2-Chloro-3-(cyclobutylmethoxy)pyridine typically involves the reaction of 2-chloro-3-hydroxypyridine with cyclobutylmethyl bromide or a similar alkylating agent in the presence of a base. This process is an example of a Williamson ether synthesis, which is commonly used to form ethers from alkyl halides and phenols or alcohols.

Spectroscopic Analysis

Spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of organic compounds like 2-Chloro-3-(cyclobutylmethoxy)pyridine. IR spectroscopy can help identify functional groups, while NMR provides detailed information about the molecular structure and environment of specific nuclei.

| Spectroscopic Method | Information Provided |

|---|---|

| IR Spectroscopy | Functional group identification (e.g., C-O, C-N) |

| NMR Spectroscopy | Detailed molecular structure and nuclear environment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume